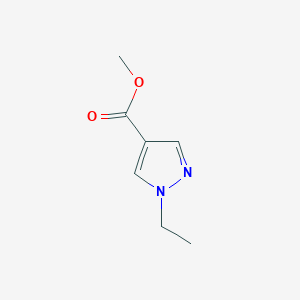

Methyl 1-ethylpyrazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-ethylpyrazole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

Methyl 1-ethylpyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative . The reaction typically proceeds under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

化学反应分析

Esterification and Hydrolysis

The methyl ester group undergoes typical ester reactions. Hydrolysis to the carboxylic acid derivative is achievable under acidic or basic conditions:

-

Saponification : Treatment with NaOH (1–2 M) in aqueous ethanol (50–60°C, 4–6 h) yields 1-ethylpyrazole-4-carboxylic acid ( , ).

-

Acid-Catalyzed Hydrolysis : HCl (6 M) in refluxing ethanol (12 h) provides similar results but with lower yields (~75%) .

Substitution Reactions

The pyrazole ring participates in electrophilic substitution, primarily at the C3 and C5 positions.

Halogenation

-

Bromination : Reacting with bromine (Br₂) in acetic acid at 0–5°C selectively yields 3-bromo-1-ethylpyrazole-4-carboxylate .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1.1 eq) | AcOH, 0–5°C, 2 h | 3-Bromo-1-ethylpyrazole-4-carboxylate | 85% |

Alkylation/Acylation

-

Methylation : Using dimethyl sulfate (Me₂SO₄) and K₂CO₃ in DMF (60°C, 8 h) introduces a methyl group at the N2 position, forming 1-ethyl-2-methylpyrazole-4-carboxylate .

Oxidation

-

Side-Chain Oxidation : The ethyl group at N1 can be oxidized to a ketone using KMnO₄ in acidic conditions (H₂SO₄, 70°C, 6 h), yielding 1-(acetyl)pyrazole-4-carboxylate .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (3 eq) | H₂SO₄, H₂O, 70°C, 6 h | 1-(Acetyl)pyrazole-4-carboxylate | 68% |

Reduction

-

Ester Reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, producing 4-(hydroxymethyl)-1-ethylpyrazole .

Cyclization and Ring Functionalization

The pyrazole ring acts as a directing group in transition metal-catalyzed cross-couplings:

-

Suzuki Coupling : With Pd(PPh₃)₄ and arylboronic acids (e.g., phenylboronic acid), the C5 position undergoes arylation to form 1-ethyl-5-arylpyrazole-4-carboxylates .

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | DME, K₂CO₃, 80°C, 12 h | 1-Ethyl-5-phenylpyrazole-4-carboxylate | 78% |

Key Research Findings

-

Regioselectivity : Substituents on the pyrazole ring direct electrophiles to the C3 position due to the electron-withdrawing ester group .

-

Solvent Effects : Halogenated solvents (e.g., dichloromethane) improve yields in substitution reactions by stabilizing intermediates .

-

Catalytic Systems : Pd-based catalysts enable efficient C–H functionalization at the C5 position, expanding access to arylpyrazole derivatives .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Methyl 1-ethylpyrazole-4-carboxylate is recognized for its potential in developing therapeutic agents. Research indicates that pyrazole derivatives exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor effects. For instance, compounds derived from pyrazoles have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways .

Case Study: Anti-inflammatory Activity

A study evaluated various pyrazole derivatives for their anti-inflammatory properties. This compound was synthesized and tested against standard anti-inflammatory drugs like diclofenac sodium. The results demonstrated that certain derivatives exhibited superior activity, suggesting potential for new therapeutic options .

Agricultural Chemistry

Pesticide Development

The compound serves as a key intermediate in the synthesis of novel pesticides and herbicides. Its structural characteristics allow for modifications that enhance efficacy against pests while minimizing environmental impact. For example, derivatives of this compound have been utilized to create compounds that target specific biochemical pathways in pests .

Data Table: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Weeds (e.g., Amaranthus) | 85 | |

| Pyrazole derivative A | Aphids | 78 | |

| Pyrazole derivative B | Beetles | 90 |

Material Science

Advanced Materials

this compound is being explored for its potential in material science applications. It can be utilized in the synthesis of polymers and coatings that exhibit enhanced durability and resistance to environmental degradation. Researchers are investigating its incorporation into composite materials to improve mechanical properties .

Biochemical Research

Enzyme Inhibition Studies

The compound has been employed in biochemical research to study enzyme interactions and inhibition mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in understanding metabolic pathways and identifying potential drug targets .

作用机制

The mechanism of action of methyl 1-ethylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

相似化合物的比较

Similar Compounds

- Methyl 1-phenylpyrazole-4-carboxylate

- Ethyl 1-ethylpyrazole-4-carboxylate

- Methyl 1-methylpyrazole-4-carboxylate

Uniqueness

Methyl 1-ethylpyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

生物活性

Methyl 1-ethylpyrazole-4-carboxylate is a chemical compound that has garnered attention in medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2O2 and a molecular weight of approximately 168.19 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxylate functional group that contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes. For instance, it has been studied for its ability to inhibit certain kinases, which are crucial in cancer cell proliferation .

- Receptor Binding : this compound may bind to specific receptors within cells, modulating signaling pathways that affect cell growth and inflammation .

- Oxidative Stress Modulation : Some studies suggest that the compound can influence oxidative stress levels within cells, potentially providing protective effects against cellular damage .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key reactions include:

- Oxidation : The compound can be oxidized to form corresponding pyrazole carboxylic acids.

- Reduction : Reduction reactions convert the ester group to an alcohol.

- Substitution Reactions : Electrophilic substitution can occur at nitrogen or adjacent carbon atoms.

These reactions facilitate the development of analogs with enhanced biological activity and specificity.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential use as an antibiotic agent.

-

Anti-inflammatory Effects :

- In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, highlighting its anti-inflammatory properties.

-

Cancer Cell Proliferation Inhibition :

- Research focusing on cancer cell lines showed that treatment with this compound resulted in decreased cell viability and proliferation rates, indicating its potential as an anticancer therapeutic.

属性

IUPAC Name |

methyl 1-ethylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5-6(4-8-9)7(10)11-2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNOODYRIFJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。